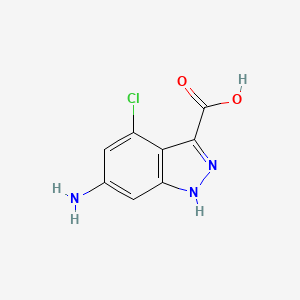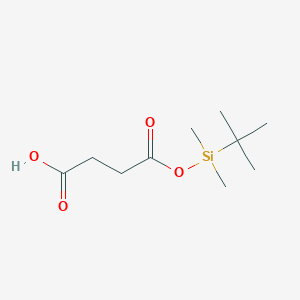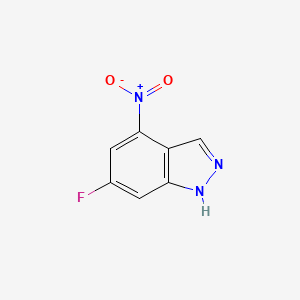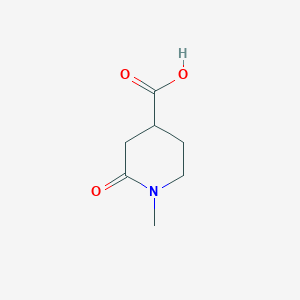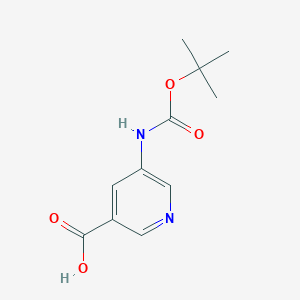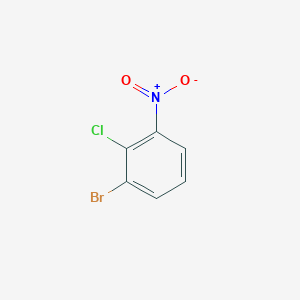
1-Bromo-4-(2,2-difluorovinyl)benzene
説明
Synthesis Analysis
The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is detailed, involving characterization techniques such as NMR, IR spectroscopy, and elemental analysis . Similarly, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene is achieved through a Wittig-Horner reaction, with the structure confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(2,2-difluorovinyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often determined using X-ray diffraction, as seen in the study of dibromo-iodo-benzenes . The presence of halogen substituents on the benzene ring can induce minor distortions in the molecule, which can be analyzed using computational methods such as DFT, as demonstrated in the study of 1-bromo-4-chlorobenzene . These techniques could be applied to deduce the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is highlighted in several papers. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis . The presence of bromine allows for further functionalization through reactions with organometallic intermediates. The speculative discussion on the structural details of 1-bromo-2-iodo-benzenes suggests that halogen interactions can influence reactivity . These insights could inform the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be complex. The experimental and theoretical investigation of 1-bromo-4-chlorobenzene provides data on vibrational frequencies and intensities, which are important for understanding the compound's behavior . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are also studied, revealing its photoluminescence properties in solution and solid state . These properties could be similar to those of this compound, given the structural similarities.
科学的研究の応用
Synthesis of Dibenzo[b,d]oxepines
A novel method involves base-mediated reactions of 1-bromo-2-(2,2-difluorovinyl)benzenes with phenols, followed by Pd-catalyzed intramolecular C-H arylation. This process offers a unique route to dibenz[b,d]oxepine derivatives, a class of compounds relevant to pharmaceutical research, by constructing medium-sized ring structures through diaryl ketene acetals intermediates (Ausekle, Ehlers, Villinger, & Langer, 2018).
Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative, exhibits significant fluorescence properties. It shows augmented fluorescence intensity in the solid state compared to solution, indicating potential applications in materials science for luminescent materials (Liang Zuo-qi, 2015).
Light Emission in Polymers
4-Bromo(trifluorovinyloxy)benzene, a related compound, is used in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers demonstrate high thermal stability and superb processability, with potential applications in materials science for tailored light emission in a broad range of the visible spectrum (Neilson, Budy, Ballato, & Smith, 2007).
Safety and Hazards
1-Bromo-4-(2,2-difluorovinyl)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
1-Bromo-4-(2,2-difluorovinyl)benzene is an organic compound with a structure characterized by a benzene ring, a bromine atom, and a difluorovinyl group It’s known that the compound can be used in various organic synthesis reactions, including cross-linking reactions and catalytic reactions .
Mode of Action
The difluorovinyl group, on the other hand, can participate in addition reactions due to the presence of the carbon-carbon double bond .
Pharmacokinetics
Its solubility in organic solvents such as ethanol and methanol suggests that it may be well-absorbed in the body
Result of Action
It’s known that the compound may cause irritation to the eyes, skin, and respiratory tract upon contact . Therefore, appropriate safety measures should be taken when handling this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, and the reaction conditions such as temperature and pressure. Moreover, it should be stored under -20°C to maintain its stability .
特性
IUPAC Name |
1-bromo-4-(2,2-difluoroethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJISEJYMAHRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628881 | |
| Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84750-93-6 | |
| Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






